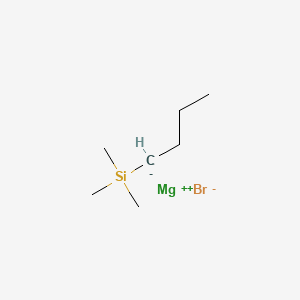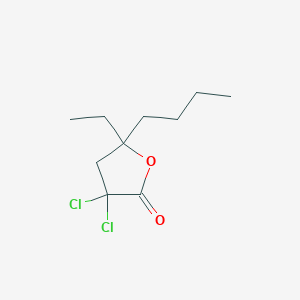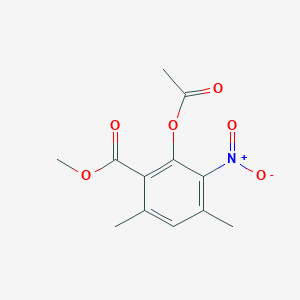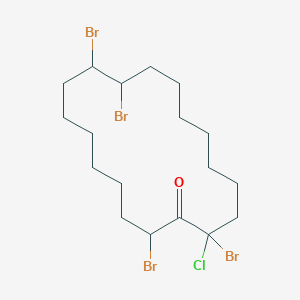
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one is a halogenated organic compound known for its unique structure and properties. This compound is characterized by the presence of bromine and chlorine atoms attached to a cyclooctadecanone ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one typically involves the bromination and chlorination of cyclooctadecanone. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts to facilitate the halogenation process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of halogen atoms to the desired positions on the cyclooctadecanone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated ketones, while reduction can produce partially or fully dehalogenated cyclooctadecanone derivatives .
Aplicaciones Científicas De Investigación
2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s halogen atoms play a crucial role in its reactivity and biological activity. For example, the bromine atoms can form strong interactions with biological molecules, leading to the inhibition of specific enzymes or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrabromoethane: Another halogenated compound with similar bromine content but different structural properties.
Tetrabromobisphenol A: A brominated flame retardant with distinct chemical and physical properties compared to 2,10,11,18-Tetrabromo-2-chlorocyclooctadecan-1-one.
Uniqueness
This compound is unique due to its specific arrangement of bromine and chlorine atoms on the cyclooctadecanone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
90101-31-8 |
|---|---|
Fórmula molecular |
C18H29Br4ClO |
Peso molecular |
616.5 g/mol |
Nombre IUPAC |
2,10,11,18-tetrabromo-2-chlorocyclooctadecan-1-one |
InChI |
InChI=1S/C18H29Br4ClO/c19-14-10-6-2-1-5-9-13-18(22,23)17(24)16(21)12-8-4-3-7-11-15(14)20/h14-16H,1-13H2 |
Clave InChI |
AIHWQQYGVNXYHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CCCCCCC(C(=O)C(CCC1)(Cl)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



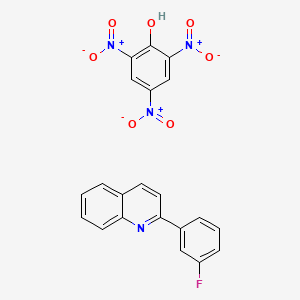
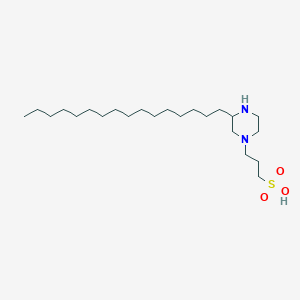
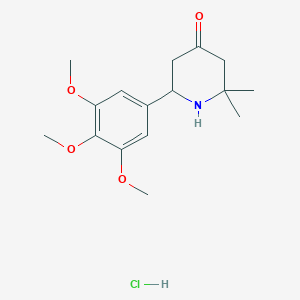
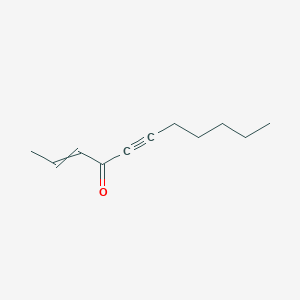
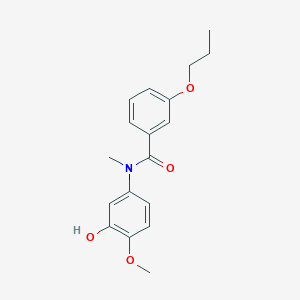
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
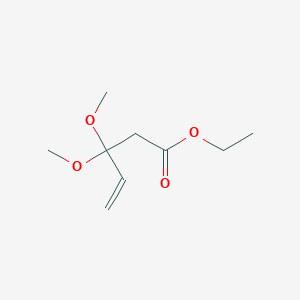

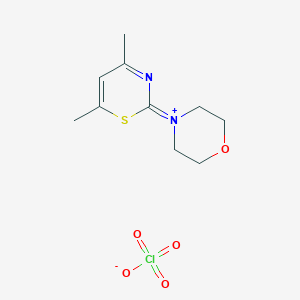
![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
